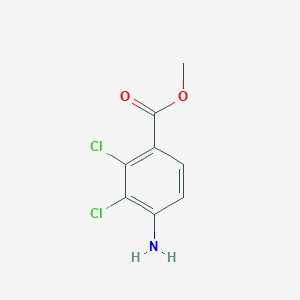

4-Amino-2,3-dichloro-benzoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2,3-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCMPRIJWCTEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7), a halogenated aromatic amine with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical and physical properties, a proposed synthesis protocol, and an exploration of its potential applications based on the reactivity of its functional groups. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides reasoned extrapolations based on structurally related molecules to serve as a valuable resource for future research and development endeavors.

Introduction

This compound is a substituted benzoic acid derivative characterized by an amino group at the 4-position, two chlorine atoms at the 2 and 3-positions, and a methyl ester at the 1-position of the benzene ring.[1] This unique arrangement of electron-withdrawing and electron-donating groups imparts a distinct reactivity profile, making it a compound of interest for the synthesis of complex molecular architectures. Its primary utility lies in its role as an organic intermediate, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The strategic placement of its functional groups allows for a wide range of chemical transformations, providing a scaffold for the construction of diverse molecular libraries.

Physicochemical Properties

| Property | Value/Information | Source/Basis |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 4-amino-2,3-dichlorobenzoate | [1] |

| CAS Number | 1807013-25-7 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | Colorless to yellowish transparent solid | [1] |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water. | Inferred from structure[1] |

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not available in the current literature. However, a standard and reliable method for its preparation can be proposed based on the Fischer-Speier esterification of the corresponding carboxylic acid, a widely used and robust reaction.[2]

Proposed Synthesis: Fischer-Speier Esterification

The esterification of 4-amino-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst is the most direct and logical route to the target compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Amino-2,3-dichlorobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,3-dichlorobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (20-30 eq.).

-

Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.2-0.3 eq.) dropwise to the suspension. The addition is exothermic and may cause the formation of a precipitate (the sulfate salt of the amino acid), which will dissolve as the reaction proceeds.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the amino group, the methyl ester, and the chloro-substituted aromatic ring.[1]

Reactions of the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -X).

Reactions of the Methyl Ester Group

The ester functionality can undergo several important reactions:

-

Hydrolysis: Conversion back to the carboxylic acid under acidic or basic conditions.

-

Transesterification: Exchange of the methyl group for other alkyl or aryl groups by reaction with a different alcohol in the presence of a catalyst.

-

Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

-

Amidation: Reaction with amines to form amides.

Reactions of the Aromatic Ring

The dichlorinated benzene ring's reactivity is influenced by the existing substituents:

-

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atoms can be displaced by strong nucleophiles under specific conditions, although this is generally challenging.

-

Electrophilic Aromatic Substitution (EAS): The amino group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but ortho-, para-directing. The overall outcome of EAS reactions will depend on the reaction conditions and the nature of the electrophile.

Potential Applications in Drug Discovery and Agrochemicals

The structural motif of aminobenzoic acid and its derivatives is found in a wide range of biologically active compounds.[3][4] Research on related structures suggests potential applications in several areas:

-

Antimicrobial Agents: Derivatives of aminobenzoic acids have shown promising activity against various bacterial and fungal strains.[3][4][5]

-

Anticancer Agents: The aminobenzoic acid scaffold has been utilized in the design of cytotoxic agents that can target cancer cells.[4]

-

Anti-inflammatory Agents: Some derivatives of aminobenzoic acid exhibit anti-inflammatory properties.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following are predictions based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy

-

-OCH₃ (methyl ester): A singlet peak is expected around 3.8-4.0 ppm.

-

-NH₂ (amino group): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration.

-

Aromatic Protons: Two doublets are expected in the aromatic region (around 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their ortho relationship.

¹³C NMR Spectroscopy

-

-OCH₃ (methyl ester): A peak is expected around 50-55 ppm.

-

C=O (ester carbonyl): A peak is expected in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct peaks are expected in the aromatic region (around 110-150 ppm). The carbons attached to the chlorine atoms will be significantly shifted downfield.

Infrared (IR) Spectroscopy

-

N-H stretch (amino group): Two sharp peaks are expected in the region of 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak is expected around 1700-1730 cm⁻¹.

-

C-O stretch (ester): A peak is expected in the region of 1100-1300 cm⁻¹.

-

C-Cl stretch: Peaks are expected in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic peaks are expected in their respective regions.

Mass Spectrometry

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 220, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications. It is our hope that this document will serve as a catalyst for further research into this promising compound, leading to new discoveries and innovations.

References

-

Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

- Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. (2025). BenchChem.

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(15), 5789. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules, 10(1), 9. [Link]

Sources

- 1. This compound (1807013-25-7) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]

physicochemical characteristics of methyl 4-amino-2,3-dichlorobenzoate

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-Amino-2,3-Dichlorobenzoate

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of Methyl 4-Amino-2,3-Dichlorobenzoate (CAS No. 1807013-25-7). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural identity, physical properties, and spectroscopic profile of this important chemical intermediate. Beyond a simple recitation of data, this guide explains the causality behind experimental choices for property determination and presents detailed, field-proven protocols. All methodologies are presented as self-validating systems to ensure scientific integrity. The significance of each property in the context of pharmaceutical and agrochemical research is discussed, providing a practical framework for its application.

Introduction and Chemical Identity

Methyl 4-amino-2,3-dichlorobenzoate is a substituted benzoic acid methyl ester featuring a unique arrangement of functional groups that dictate its chemical utility.[1] The molecule's architecture, comprising an aromatic ring, a nucleophilic amino group, two chlorine atoms, and a methyl ester, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The strategic placement of the amino group at the C-4 position (para) and the chlorine atoms at C-2 and C-3 (ortho and meta, respectively) creates a specific electronic and steric environment.[1] This substitution pattern is critical as it influences the compound's reactivity, metabolic stability, and potential biological interactions when incorporated into larger active pharmaceutical ingredients (APIs).[1] Understanding its fundamental physicochemical properties is therefore a prerequisite for its effective use in research and development.

Chemical Structure and Identification

-

Chemical Name: Methyl 4-amino-2,3-dichlorobenzoate

-

Molecular Formula: C₈H₇Cl₂NO₂[1]

-

SMILES: COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl[1]

-

InChI: InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3[1]

Core Physicochemical Properties

The utility of a synthetic intermediate is profoundly dependent on its physical and chemical properties. These characteristics govern its handling, reaction conditions, purification, and, in the context of drug development, its formulation and preliminary absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data

| Property | Value | Methodological Principle | Significance in R&D |

| Molecular Weight | 220.05 g/mol [1][2] | Mass Spectrometry | Stoichiometric calculations, purity assessment. |

| Appearance | Colorless to yellowish transparent solid[1] | Visual Inspection | Initial purity check, material handling. |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) | Purity indicator, influences drying & storage. |

| Solubility | Limited in water; soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide (inferred).[1] | Equilibrium Shake-Flask Method | Solvent selection for synthesis, purification, and formulation. |

| pKa | To be determined | Potentiometric Titration | Predicts ionization state at physiological pH, crucial for formulation and ADME studies. |

| LogP (Octanol/Water) | To be determined | HPLC-based or Shake-Flask Method | Measures lipophilicity, a key predictor of membrane permeability and bioavailability. |

Experimental Protocols for Property Determination

The following sections detail robust methodologies for characterizing the key physicochemical properties of Methyl 4-Amino-2,3-Dichlorobenzoate. The protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional capillary methods for its high precision, small sample requirement, and ability to detect thermal events other than melting (e.g., decomposition). It provides a thermodynamic melting point (onset temperature) and enthalpy of fusion, which are critical for characterizing purity and solid-state stability.

Protocol:

-

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

-

Continue heating to a temperature sufficiently above the expected melting point.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area corresponds to the enthalpy of fusion. A sharp, single endotherm is indicative of high purity.

Determination of Aqueous Solubility via the Shake-Flask Method

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining equilibrium solubility. It ensures that a saturated solution is achieved, providing a thermodynamically accurate value, which is essential for predicting dissolution behavior in formulations.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study should confirm the time to equilibrium.

-

Phase Separation: Allow the vials to stand at the same temperature to let undissolved solids settle. Centrifuge or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.5).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Experimental Workflow: Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

-

Expected ¹H NMR Signals (in CDCl₃):

-

~3.9 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.

-

~4.5-5.5 ppm (broad singlet, 2H): The amino (-NH₂) protons. The chemical shift can vary with concentration and solvent.

-

~6.7-7.5 ppm (2H): Aromatic protons. Due to the substitution pattern, they will likely appear as two distinct signals (doublets or more complex multiplets) resulting from coupling.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~52 ppm: The methyl ester carbon (-OCH₃).

-

~110-150 ppm: Six distinct signals for the aromatic carbons. The carbons attached to chlorine will be shifted downfield, while those attached to the amino group will be shifted upfield.

-

~165 ppm: The carbonyl carbon of the ester group (-C=O).

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic IR Peaks (cm⁻¹):

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1720 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration and C=C aromatic ring stretching.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~800-600 cm⁻¹: C-Cl stretching vibrations.

-

Mass Spectrometry (MS)

Causality: MS provides the molecular weight and fragmentation pattern, which confirms the elemental composition and aspects of the structure.

-

Expected Features:

-

Molecular Ion (M⁺): A peak at m/z 220.

-

Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks with an approximate ratio of 9:6:1), which is a definitive confirmation of the presence of two chlorines.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: Reversed-phase HPLC is the standard for determining the purity of small organic molecules. It separates the main compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A well-developed method provides robust and reproducible quantification.

Protocol:

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Ramp linearly from 10% B to 90% B

-

15-17 min: Hold at 90% B

-

17.1-20 min: Return to 10% B and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL.

-

Analysis: Inject 10 µL. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for purity assessment by HPLC-UV.

Conclusion

The physicochemical properties of Methyl 4-Amino-2,3-Dichlorobenzoate define its identity, purity, and suitability for advanced chemical synthesis. The methodologies outlined in this guide provide a robust framework for its characterization, ensuring that researchers and developers can proceed with a well-understood and reliable building block. Accurate determination of properties such as solubility, pKa, and lipophilicity is fundamental to its successful application in creating novel pharmaceuticals and other high-value chemical entities.

References

- 4-Amino-2,3-dichloro-benzoic acid methyl ester - 1807013-25-7 - Vulcanchem. (n.d.).

- Methyl 4-amino-2,3-dichlorobenzoate - CymitQuimica. (n.d.).

- Methyl 4-amino-2-chlorobenzoate | 46004-37-9 - ChemicalBook. (n.d.).

- Determination and Quantification of Primary Aromatic Amine in Printer Ink. (n.d.).

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).

Sources

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth, field-proven insights into its synthesis, properties, and applications, particularly within the pharmaceutical and agrochemical industries.

Core Identity and Physicochemical Landscape

This compound is a substituted benzoic acid derivative with the CAS Registry Number 1807013-25-7.[1][2] Its strategic placement of amino, dichloro, and methyl ester functional groups on a benzene ring scaffold makes it a versatile building block in organic synthesis.[1]

The structural arrangement, with an amino group at the para-position (C-4) and chlorine atoms at the ortho- (C-2) and meta- (C-3) positions, dictates its chemical reactivity and utility in the synthesis of more complex molecules.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1807013-25-7 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | Colorless to yellowish transparent solid/substance | [1] |

| Synonyms | Methyl 4-amino-2,3-dichlorobenzoate | [1] |

| Solubility | Inferred to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide; limited solubility in water. | [1] |

Note: Comprehensive experimental physical property data for this compound is limited in publicly available scientific literature.[1]

Synthesis and Manufacturing

While large-scale industrial production is carried out by specialized chemical manufacturers, a validated laboratory-scale synthesis is crucial for research and development purposes.[1] A key synthetic route involves the chlorination of a precursor followed by esterification.

Laboratory Synthesis Protocol

A documented laboratory synthesis involves the chlorination of methyl 4-amino-2-chlorobenzoate using N-Chlorosuccinimide (NCS) in dimethylformamide (DMF).[3]

Step-by-step Methodology:

-

To a solution of methyl 4-amino-2-chlorobenzoate (72.0 g, 387 mmol, 1.00 eq) in DMF (360 mL), add N-Chlorosuccinimide (55.0 g, 411 mmol, 1.06 eq) at 0 °C.[3]

-

Stir the mixture at 40 °C for 24 hours.[3]

-

Pour the reaction mixture into water (500 mL) to precipitate the product.[3]

-

Collect the precipitate by filtration.[3]

-

Purify the crude product by recrystallization from ethanol (250 mL) at 80 °C to yield methyl 4-amino-2,3-dichlorobenzoate as a yellow solid (48.0 g, 56.2% yield).[3]

Causality of Experimental Choices:

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent that facilitates the dissolution of the starting materials and reagents, enabling a homogenous reaction mixture.

-

Chlorinating Agent (NCS): N-Chlorosuccinimide is a mild and selective chlorinating agent for activated aromatic rings, such as anilines. Its use minimizes over-chlorination and the formation of side products.

-

Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction, while subsequent heating to 40 °C provides the necessary activation energy for the chlorination to proceed to completion.

-

Purification (Recrystallization): Recrystallization from ethanol is an effective method for purifying the final product, as the desired compound is likely to be significantly more soluble in hot ethanol than in cold, allowing for the separation of impurities.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the amino group, the chloro substituents, and the methyl ester.[1]

-

Amino Group (-NH₂): This group is a nucleophilic center and can undergo a variety of reactions, including diazotization, acylation, and alkylation.[1]

-

Chloro Substituents (-Cl): The chlorine atoms can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.[1]

-

Methyl Ester (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid, converted to other esters via transesterification, or reduced to an alcohol.[1]

This multi-functionality makes it a valuable intermediate for the synthesis of a wide range of more complex molecules for use in pharmaceuticals, agrochemicals, and specialty materials.[1]

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is incorporated into larger molecules to modulate their biological activity.

A notable application of this intermediate is in the synthesis of targeted protein degraders. For instance, it has been used in the synthesis of degraders of the oncogenic phosphatase SHP2.[3] In this context, the amino group of this compound can be further functionalized to link the SHP2-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

The reduction of the methyl ester group in this compound to the corresponding alcohol, (4-Amino-2,3-dichlorophenyl)methanol, is a key step in the synthesis of these SHP2 degraders.[3] This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Caption: Role as an intermediate in the synthesis of SHP2 protein degraders.

Safety and Handling

General Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Disclaimer: This safety information is based on general laboratory practices and data for similar compounds. Always consult a specific and up-to-date Safety Data Sheet for the compound before handling.

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the construction of complex molecular architectures. While publicly available data on its physicochemical properties are limited, its synthetic utility is clearly demonstrated in the scientific literature. As research in areas such as targeted protein degradation continues to advance, the demand for such strategically functionalized building blocks is likely to increase.

References

-

Targeted degradation of the oncogenic phosphatase SHP2. (2022). PubMed Central. Retrieved from [Link]

-

This compound | 1807013-25-7. (n.d.). ChemSrc. Retrieved from [Link]

Sources

A Technical Guide to the Structure Elucidation of 4-Amino-2,3-dichloro-benzoic acid methyl ester

This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As researchers and drug development professionals, a comprehensive understanding of a molecule's structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its quality and purity. This document moves beyond a simple recitation of analytical data, offering a narrative grounded in the principles of spectroscopic analysis and the logic of experimental design.

Introduction to the Analyte

This compound (C₈H₇Cl₂NO₂) is a substituted aromatic compound with a molecular weight of 220.05 g/mol .[1] Its structure comprises a benzene ring substituted with an amino group at the 4-position, two chlorine atoms at the 2 and 3-positions, and a methyl ester group at the 1-position. The strategic placement of these functional groups dictates its chemical properties and makes it a versatile building block in organic synthesis.[1] The elucidation of its structure is a critical step in its characterization, ensuring the correct connectivity and stereochemistry for its intended applications.

This guide will detail a systematic approach to confirming the structure of this molecule, employing a suite of spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section will not only present the expected data but also delve into the rationale behind the interpretation, providing a self-validating system for structural confirmation.

The Elucidation Workflow: A Holistic Approach

The process of structure elucidation is not a linear path but rather an integrated workflow where each piece of analytical data corroborates the others. The diagram below illustrates the logical flow of our investigation, starting from the determination of the molecular mass and formula, moving through the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.

Caption: A flowchart of the integrated spectroscopic workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Pathway

Mass spectrometry is the initial and indispensable technique in structure elucidation, providing the molecular weight and, with high resolution, the elemental composition of the analyte.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation and Predicted Spectrum

The mass spectrum of an aromatic ester is expected to show a prominent molecular ion peak due to the stability of the aromatic ring.[2] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion/Fragment | Interpretation |

| 220/222/224 | [M]⁺• | Molecular ion peak. The M+2 and M+4 peaks arise from the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), with an expected intensity ratio of approximately 9:6:1. |

| 189/191/193 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester, a common fragmentation pathway for methyl esters.[2][3] |

| 161/163/165 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 126/128 | [C₆H₂Cl₂N]⁺• | Further fragmentation involving the loss of other substituents. |

The fragmentation pattern provides significant structural information. The initial loss of the methoxy group is a strong indicator of a methyl ester functionality.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends into the sample, and the sample absorbs energy at specific frequencies. The attenuated beam is then directed to the detector.

-

Spectrum Generation: An interferometer is used to modulate the IR beam, and a Fourier transform (FT) is applied to the resulting interferogram to generate the IR spectrum.

Data Interpretation and Predicted Spectrum

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H (Amino group) | Asymmetric and symmetric stretching (two bands expected for a primary amine)[4][5] |

| 3100-3000 | Aromatic C-H | Stretching[6] |

| 2950-2850 | Aliphatic C-H (Methyl group) | Stretching[7] |

| 1730-1715 | C=O (Ester) | Stretching[8] |

| 1620-1580 | N-H (Amino group) | Bending (scissoring)[7] |

| 1600, 1475 | C=C (Aromatic ring) | Stretching[6] |

| 1300-1000 | C-O (Ester) | Stretching[8] |

| 850-750 | C-Cl | Stretching |

The presence of strong absorption bands for the N-H, C=O, and C-O stretches, in conjunction with the aromatic C-H and C=C absorptions, provides compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a greater number of scans are typically required, often with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which is then phased and baseline-corrected.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Doublet | 1H | H-6 | Deshielded by the adjacent ester group and the aromatic ring current. Coupled to H-5. |

| ~6.8 | Doublet | 1H | H-5 | Shielded by the electron-donating amino group. Coupled to H-6. |

| ~4.5 | Singlet | 2H | -NH₂ | The chemical shift of amine protons can be variable and they often appear as a broad singlet. |

| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group, appearing as a singlet as there are no adjacent protons. |

¹³C NMR: Visualizing the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester group, highly deshielded. |

| ~150 | C-4 | Aromatic carbon attached to the electron-donating amino group, shifted downfield. |

| ~135 | C-2 | Aromatic carbon attached to an electron-withdrawing chlorine atom. |

| ~132 | C-6 | Aromatic carbon deshielded by the ester group. |

| ~125 | C-3 | Aromatic carbon attached to an electron-withdrawing chlorine atom. |

| ~120 | C-1 | Aromatic carbon attached to the ester group. |

| ~115 | C-5 | Aromatic carbon shielded by the amino group. |

| ~52 | -OCH₃ | Methyl carbon of the ester group.[9] |

The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure. The number of signals, their chemical shifts, multiplicities, and integrations all converge to support the proposed structure.

Caption: Numbered structure of this compound.

Conclusion: A Unified Structural Hypothesis

The convergence of data from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C nuclear magnetic resonance spectroscopy provides a robust and self-validating confirmation of the structure of this compound.

-

Mass Spectrometry confirms the molecular weight of 220.05 g/mol and the presence of two chlorine atoms through the characteristic isotopic pattern.

-

Infrared Spectroscopy identifies the key functional groups: an amino group, an ester, and a substituted aromatic ring.

-

NMR Spectroscopy provides the definitive connectivity of the molecule, mapping out the proton and carbon skeletons and confirming the substitution pattern on the aromatic ring.

This multi-faceted analytical approach exemplifies the rigorous standards required in modern chemical research and development, ensuring the unequivocal identification of this important synthetic intermediate.

References

Sources

- 1. This compound (1807013-25-7) for sale [vulcanchem.com]

- 2. people.whitman.edu [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. brainly.com [brainly.com]

- 9. aiinmr.com [aiinmr.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-2,3-dichloro-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectral analysis is a cornerstone of our daily work in advancing chemical and pharmaceutical research. This guide is crafted to provide an in-depth understanding of the spectral characteristics of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a compound of interest in organic synthesis, particularly as a potential intermediate for pharmaceuticals and agrochemicals. While publicly available experimental spectra for this specific molecule are limited, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. This approach not only offers a comprehensive spectral profile but also hones the critical thinking and interpretive skills essential in modern chemical analysis.

Introduction to this compound

This compound, with the CAS Registry Number 1807013-25-7 and molecular formula C₈H₇Cl₂NO₂, is a substituted aromatic compound.[1] Its structure, featuring an amino group, two chlorine atoms, and a methyl ester on a benzene ring, makes it a versatile building block in synthetic chemistry. The strategic placement of these functional groups influences its reactivity and its spectral properties. Understanding its spectral signature is paramount for its identification, purity assessment, and the characterization of its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | d | 1H | H-6 | The proton at position 6 is ortho to the electron-withdrawing ester group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~6.8 | d | 1H | H-5 | The proton at position 5 is ortho to the electron-donating amino group, causing an upfield shift. It will appear as a doublet due to coupling with H-6. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | The chemical shift of amino protons can vary and is often broad due to quadrupole moments and exchange with trace amounts of water. |

| ~3.9 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively deshielded environment and will appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the substitution pattern, six distinct aromatic carbon signals and two signals for the ester group are anticipated.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~148 | C-4 | The carbon atom attached to the electron-donating amino group is shielded compared to other substituted aromatic carbons. |

| ~135 | C-2 | The carbon atom bonded to a chlorine atom and adjacent to the ester group will be downfield. |

| ~132 | C-6 | Aromatic carbon adjacent to the ester group. |

| ~125 | C-3 | The carbon atom bonded to a chlorine atom. |

| ~118 | C-5 | Aromatic carbon ortho to the amino group, showing an upfield shift. |

| ~115 | C-1 | The carbon atom to which the ester group is attached. |

| ~52 | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. CDCl₃ is a common choice, but DMSO-d₆ may be used if solubility is an issue.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| 800-600 | C-Cl stretch | Aryl chloride |

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Instrumentation:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 220.05 g/mol ) is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1.

Expected Fragmentation Pattern:

A primary fragmentation pathway would be the loss of the methoxy group (-OCH₃) to form an acylium ion. Another common fragmentation is the loss of the entire ester group.

-

m/z = 219/221/223: Molecular ion peak cluster (¹²C₈¹H₇³⁵Cl₂¹⁴N¹⁶O₂⁺, etc.)

-

m/z = 188/190/192: Loss of the methoxy radical (•OCH₃)

-

m/z = 160/162/164: Loss of the carbomethoxy group (•COOCH₃)

Experimental Protocol for MS Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source.

-

Gas chromatograph (GC) for sample introduction (if applicable).

Procedure:

-

Sample Introduction:

-

For a pure solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and injected into a GC-MS system.

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features and the methodologies to acquire them, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided protocols serve as a practical starting point for laboratory work, while the interpretive rationale enhances the foundational understanding of spectroscopic analysis. As with any predictive work, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such empirical studies.

References

Sources

A Technical Guide to the Solubility of 4-Amino-2,3-dichloro-benzoic Acid Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key building block in modern medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes foundational solubility principles, data from structurally analogous compounds, and predictive analysis to offer a comprehensive solubility profile. Furthermore, it provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Critical Role of Solubility

This compound (C₈H₇Cl₂NO₂) is a substituted benzoic acid ester increasingly utilized as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aromatic ring substituted with an amino group, a methyl ester, and two chlorine atoms, imparts a unique combination of reactivity and physicochemical properties.[1]

Understanding the solubility of this intermediate is paramount. Inefficient solubility can lead to challenges in reaction kinetics, difficulty in purification (e.g., crystallization), and ultimately, poor yield and purity of the final compound. In the context of drug development, the solubility of precursors can directly impact the scalability and cost-effectiveness of API synthesis. Low solubility of a final API can lead to poor bioavailability and unpredictable in vitro results, significantly hindering its therapeutic potential.[2] This guide serves as a foundational resource for scientists to navigate and rationally approach the solubility challenges associated with this important chemical entity.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | Vulcanchem[1] |

| CAS Number | 1807013-25-7 | Vulcanchem[1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | Vulcanchem[1] |

| Molecular Weight | 220.05 g/mol | Vulcanchem[1] |

| Appearance | Colorless or yellowish transparent solid | Vulcanchem[1] |

The structure of this compound presents several key features that influence its solubility:

-

Polar Groups: The amino (-NH₂) and methyl ester (-COOCH₃) groups are polar and capable of forming hydrogen bonds.

-

Nonpolar Feature: The benzene ring is nonpolar.

-

Halogen Substitution: The two chlorine atoms increase the molecular weight and contribute to its overall polarity.

Based on these structural attributes and qualitative statements from chemical suppliers, a predicted solubility profile can be established.[1] It is anticipated to be soluble in common organic solvents and exhibit limited solubility in water.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar, Protic | Low / Limited | The nonpolar benzene ring and chloro-substituents likely dominate over the polar amino and ester groups. |

| Methanol / Ethanol | Polar, Protic | Good to High | The alcohol's ability to hydrogen bond with the amino and ester groups should facilitate dissolution. Data on similar compounds like methyl 4-aminobenzoate shows good solubility in alcohol.[4] |

| Dichloromethane (DCM) | Moderately Polar, Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds and should effectively solvate the molecule. |

| Chloroform | Moderately Polar, Aprotic | High | Similar to DCM, chloroform is a common solvent for organic synthesis and is expected to dissolve the compound well. A related compound, 4-Amino-2-Chlorobenzoic Acid Methyl Ester, is known to be soluble in chloroform. |

| Ethyl Acetate | Moderately Polar, Aprotic | Good | The ester functionality of the solvent can interact with the polar groups of the solute. |

| Acetone | Polar, Aprotic | Good to High | Acetone is a versatile polar aprotic solvent that should effectively dissolve the compound. |

| Dimethylformamide (DMF) | Polar, Aprotic | High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | DMSO is another strong polar aprotic solvent, often used for compounds with poor solubility in other organic solvents. |

| Hexane / Heptane | Nonpolar | Low | The significant polarity from the amino and ester groups will likely make it poorly soluble in nonpolar aliphatic solvents. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene may provide some favorable interactions with the benzene ring of the solute, potentially leading to better solubility than in aliphatic nonpolar solvents. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While predictions are valuable, empirical determination is essential for accurate and reliable solubility data. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Longer times may be necessary and should be determined empirically.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered saturated solution with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using HPLC or UV-Vis spectrophotometry.

-

-

Quantification and Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound in a given solvent is a result of the interplay between several factors:

-

Solvent Polarity: As discussed, polar solvents will better solvate the polar functional groups of the molecule. A solvent's polarity is influenced by its dipole moment and its ability to act as a hydrogen bond donor or acceptor.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.

-

pH (in aqueous or protic solvents): The amino group is basic and can be protonated under acidic conditions to form a more soluble salt. Conversely, the ester group can be hydrolyzed under strongly acidic or basic conditions, which would chemically alter the compound.

-

Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.

Caption: Key Factors Influencing the Solubility of the Target Compound.

Conclusion

References

-

U.S. Pharmacopeial Convention. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Avdeef, A. (2012).

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Amino-2-Chlorobenzoic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. This compound (1807013-25-7) for sale [vulcanchem.com]

- 2. Methyl 4-amino-2,3-dichlorobenzoate | CymitQuimica [cymitquimica.com]

- 3. quora.com [quora.com]

- 4. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of 4-Amino-2,3-dichloro-benzoic acid methyl ester

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester: Synthesis, Properties, and Applications

Introduction

This compound, with the CAS Registry Number 1807013-25-7, is a polysubstituted aromatic compound of growing interest in the fields of chemical synthesis and materials science.[1] Its molecular structure, featuring an aminobenzoic acid core with two adjacent chlorine substituents and a methyl ester group, provides a unique combination of reactive sites, making it a valuable building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on established organic chemistry principles, its known applications, and its chemical properties. While the specific historical details of its initial discovery and synthesis are not widely documented in publicly available scientific literature, its utility as a chemical intermediate is recognized by several chemical manufacturers.[1]

Chemical Identity and Properties

This compound is a solid, appearing as a colorless to yellowish transparent substance at room temperature.[1] The strategic placement of its functional groups—an amino group at the para-position, chlorine atoms at the ortho- and meta-positions, and a methyl ester—governs its chemical reactivity and physical properties.[1]

| Property | Value | Source |

| IUPAC Name | methyl 4-amino-2,3-dichlorobenzoate | N/A |

| CAS Number | 1807013-25-7 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | Colorless or yellowish transparent solid | [1] |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide; limited solubility in water. | [1] |

The reactivity of this molecule is characterized by its multiple functional groups:

-

The amino group (-NH₂) at the 4-position is a nucleophilic center, susceptible to reactions such as acylation, alkylation, and diazotization.

-

The methyl ester group (-COOCH₃) can undergo hydrolysis, transesterification, and reduction.

-

The chlorine atoms at positions 2 and 3 can be involved in nucleophilic aromatic substitution reactions under specific conditions.

-

The aromatic ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.[1]

Proposed Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis

The following protocol outlines a potential multi-step synthesis. Researchers should exercise caution and adapt the procedures based on laboratory conditions and safety protocols.

Step 1: Nitration of 1,2-Dichloro-3-methylbenzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 1,2-dichloro-3-methylbenzene to the cooled sulfuric acid while maintaining the temperature.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it separately.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the dichlorotoluene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time, then pour the mixture over crushed ice. The precipitated product, 1,2-dichloro-3-methyl-4-nitrobenzene, is then filtered, washed with water until neutral, and dried.

Step 2: Oxidation to 2,3-Dichloro-4-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 1,2-dichloro-3-methyl-4-nitrobenzene from the previous step in a suitable solvent, such as aqueous pyridine or a mixture of t-butanol and water.

-

Oxidant Addition: Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.

-

Reaction Monitoring: Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2,3-dichloro-4-nitrobenzoic acid. Filter the solid, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Suspend the 2,3-dichloro-4-nitrobenzoic acid in a mixture of ethanol and water or in the presence of an acid like hydrochloric acid.

-

Reducing Agent: Add a reducing agent, such as iron powder or tin(II) chloride. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.

-

Reaction: Heat the mixture under reflux with stirring for several hours.

-

Work-up: After the reaction is complete, filter the hot solution to remove the metal salts. Neutralize the filtrate to precipitate the 4-amino-2,3-dichlorobenzoic acid. Filter the product, wash with water, and dry.

Step 4: Fischer Esterification

-

Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the 4-amino-2,3-dichlorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Esterification: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Applications and Future Directions

The primary application of this compound is as an organic intermediate in chemical synthesis.[1] Its trifunctional nature makes it a versatile precursor for a variety of more complex molecules with potential uses in:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The specific substitution pattern can be crucial for biological activity.

-

Agrochemicals: In the development of new herbicides and pesticides.[1]

-

Specialty Chemicals and Materials Science: For the synthesis of dyes, resins, and other functional materials.[1]

As synthetic methodologies continue to advance, the utility of this compound as a scaffold for creating novel molecules is expected to grow, particularly in the fields of medicinal chemistry and materials science.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. While its historical origins are not well-documented, its chemical properties and reactivity make it a useful component in the synthetic chemist's toolbox. The proposed multi-step synthesis provides a reliable method for its preparation, enabling further research into its potential applications in drug discovery, agrochemicals, and the development of novel materials.

References

Sources

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, including molecular weight and formula, and outlines its reactivity profile. Furthermore, this guide explores its synthesis, analytical characterization, and established applications, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted benzoic acid derivative featuring a strategic arrangement of functional groups that impart significant versatility as a building block in organic synthesis.[1] The presence of an amino group, two chlorine atoms, and a methyl ester on the aromatic ring allows for a wide range of chemical transformations.[1] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in research and development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 4-amino-2,3-dichlorobenzoate | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 1807013-25-7 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | Colorless to yellowish transparent solid | [1] |

| Purity | ≥98% (Commercial Grade) | [2] |

Inferred Physical Properties:

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide, with limited solubility in water.[1]

-

Melting Point: As a solid at room temperature, it is expected to have a distinct melting point. However, a specific experimentally determined value for this isomer is not consistently reported in publicly available literature.

Molecular Structure and Reactivity

The unique substitution pattern on the benzene ring is central to the chemical utility of this compound.

Caption: Structure of this compound.

The reactivity of this molecule is governed by its three key functional groups:

-

Amino Group (-NH₂): Located at the 4-position, this group is a nucleophilic center and can readily undergo reactions such as diazotization, acylation, and alkylation.[1]

-